
Oxamniquine
Descripción general
Descripción
Oxamniquine is a semisynthetic tetrahydroquinoline derivative used primarily as an anthelmintic agent to treat schistosomiasis caused by Schistosoma mansoni . It was first introduced in the 1970s and has since been recognized for its effectiveness in causing paralysis and death of the parasitic worms . This compound is particularly significant in regions where schistosomiasis is endemic, providing an alternative treatment to praziquantel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxamniquine begins with a molecule containing a quinoline structure. The process involves several key steps:
Substitution Reaction: The initial molecule undergoes a substitution reaction activated by sodium carbonate to form an intermediate structure.
Hydrogenation: The resulting compound is hydrogenated using nickel as a catalyst.
Microbial Oxidation: Finally, microbial oxidation is employed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxamniquine undergoes several types of chemical reactions:
Reduction: The nitro group in this compound can be reduced under specific conditions to form amine derivatives.
Substitution: As mentioned in the synthesis, this compound undergoes substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Sodium Carbonate: Used in the initial substitution reaction.
Nickel Catalyst: Employed in the hydrogenation step.
Concentrated Nitric and Sulfuric Acids: Used for nitration.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Nitro Compounds: Resulting from nitration.
Aplicaciones Científicas De Investigación
Clinical Applications in Schistosomiasis Treatment
Oxamniquine has been historically significant in the treatment of schistosomiasis. It was widely used until the emergence of praziquantel, which is now the first-line treatment for various schistosome species. Despite this, this compound remains relevant due to its specific efficacy against S. mansoni.
Efficacy Studies
- A study indicated that this compound administered at a dose of 65 mg/kg resulted in a cure rate of 29.2% when evaluated using the oogram method, compared to higher rates with other methods (91.7% for KK and 50% for HBJ) .
- In comparative studies, this compound showed a cure rate of 90.3% when assessed via stool examination but dropped to 42.4% using rectal biopsy methods, emphasizing the importance of diagnostic techniques in evaluating treatment efficacy .
Research and Development of Derivatives
The limitations of this compound, particularly its specificity and emerging drug resistance, have spurred research into its derivatives. Recent studies have synthesized over 350 this compound derivatives, with some demonstrating enhanced efficacy against multiple schistosome species.
Notable Findings
- Derivatives such as compounds 830 , 610 , and 303 have shown significant effectiveness in reducing worm burdens in animal models, achieving up to 93% reduction in S. mansoni populations .
- These derivatives were tested in various models, including Balb/c mice and hamsters, highlighting their potential as alternative treatments or adjunct therapies to praziquantel .
Mechanism of Action and Drug Resistance
Understanding the mechanism of action of this compound is crucial for developing effective treatments and addressing drug resistance.
Mechanistic Insights
- This compound operates by inducing DNA damage in schistosomes, leading to their death. Research has identified specific metabolic pathways and genetic factors that influence its efficacy .
- Drug resistance has been documented both in laboratory settings and clinical cases, necessitating ongoing research into alternative treatments and combination therapies .
Public Health Implications
Given the widespread prevalence of schistosomiasis, this compound's role extends into public health strategies aimed at controlling this disease.
Integration into Control Programs
- This compound could be integrated into mass drug administration programs targeting S. mansoni, especially in regions where praziquantel resistance is suspected or where S. mansoni remains prevalent .
- The development of new formulations or delivery mechanisms for this compound derivatives may enhance compliance and effectiveness in endemic areas.
Data Table: Efficacy Comparison of this compound and Derivatives
Mecanismo De Acción
Oxamniquine exerts its effects by targeting the nucleic acid synthesis in schistosomal cells. It is believed to be activated by a schistosome sulfotransferase enzyme, converting this compound into an ester . This ester then dissociates, producing an electrophilic reactant capable of alkylating schistosome DNA, leading to the paralysis and death of the worms .
Comparación Con Compuestos Similares
Similar Compounds
Praziquantel: Another anthelmintic agent used to treat schistosomiasis.
Artemether: Used for treating schistosomiasis and malaria.
Uniqueness
Oxamniquine is unique in its specific activation by schistosome sulfotransferase, which makes it effective against Schistosoma mansoni but not other Schistosoma species . This specificity provides an alternative treatment option, particularly in cases where resistance to praziquantel is observed .
Actividad Biológica
Oxamniquine (OXA) is an antischistosomal compound primarily used for the treatment of infections caused by Schistosoma mansoni. Its mechanism of action, efficacy, and the development of derivatives have been subjects of extensive research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, mechanisms, and recent developments in derivative compounds.
This compound is a prodrug that requires metabolic activation to exert its therapeutic effects. The activation process involves sulfation by a specific sulfotransferase enzyme found in S. mansoni, known as SmSULT-OR. This enzyme converts this compound into its active form, which then interacts with the schistosome's DNA, leading to cellular damage and eventual parasite death .
Clinical Trials and Cure Rates
Clinical studies have demonstrated varying efficacy rates for this compound in treating S. mansoni infections:
- Cure Rates : In trials, this compound showed cure rates ranging from 78% to 93% at doses of 12.5–15 mg/kg in adults . However, when evaluated using more sensitive methods such as quantitative oograms (rectal biopsies), the cure rate dropped significantly to 42.4% .
- Comparison with Praziquantel : Praziquantel (PZQ) has consistently outperformed this compound in terms of efficacy. For example, PZQ achieved a cure rate of 100% in similar studies, while this compound's effectiveness was markedly lower when assessed through rigorous diagnostic methods .
In Vitro and In Vivo Studies
Recent studies have explored the biological activity of this compound derivatives that exhibit enhanced efficacy against schistosomes:
- Derivative Compounds : Three derivatives—Fc-CH2-OXA, Rc-CH2-OXA, and Ph-CH2-OXA—were tested against adult S. mansoni and demonstrated significant activity. For instance, Fc-CH2-OXA killed all parasites within 24 hours at a concentration of 100 µM , with an IC50 value of 22.6 µM .
- Resistance Issues : Laboratory studies indicated the emergence of resistance to this compound, necessitating the development of new derivatives that could overcome this challenge .
Comparative Efficacy Table
Compound | Target Parasite | Cure Rate (%) | IC50 (µM) | Notes |
---|---|---|---|---|
This compound | S. mansoni | 90.3 | N/A | Lower efficacy with quantitative oogram |
Praziquantel | S. mansoni | 100 | N/A | Superior performance in clinical trials |
Fc-CH2-OXA | S. mansoni | N/A | 22.6 | Kills all parasites at 100 µM |
Rc-CH2-OXA | S. haematobium | N/A | 15.5 | Effective against S. haematobium |
Case Studies
- Efficacy Comparison Study : A controlled trial evaluated the effectiveness of this compound versus praziquantel in treating schistosomiasis. Results indicated that while both drugs were effective when assessed by stool examination methods, praziquantel was superior when using more sensitive diagnostic techniques like quantitative oograms .
- Development of New Derivatives : Recent research focused on creating new this compound derivatives that maintain or enhance biological activity against schistosomes while minimizing resistance development . This iterative process involved structural modifications based on X-ray crystallographic data to improve drug interaction with the sulfotransferase enzyme.
Propiedades
IUPAC Name |
[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYUJZMCCFSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023398 | |
Record name | Oxamniquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxamniquine may associate with an irreversible inhibition of the nucleic acid metabolism of the parasites. A hypothesis has been put forth that the drug is activated by a single step, in which a schistosome sulfotransferase enzyme converts oxamniquine into an ester (probably acetate, phosphate, or sulfate). Subsequently, the ester spontaneously dissociates, the resulting electrophilic reactant is capable of alkylation of schistosome DNA., Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow., Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes. | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |
CAS No. |
21738-42-1, 40247-39-0, 119678-90-9 | |
Record name | Oxamniquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxamniquine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamniquine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamniquine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxamniquine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxamniquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxamniquine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAMNIQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXAMNIQUINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXAMNIQUINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 147 - 149 °C | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.